molecular formula C5H6ClN3O B1329404 4-Amino-6-chloro-5-methoxypyrimidine CAS No. 5018-41-7

4-Amino-6-chloro-5-methoxypyrimidine

Cat. No. B1329404
CAS RN: 5018-41-7
M. Wt: 159.57 g/mol
InChI Key: AAJZJNHQPBMCFV-UHFFFAOYSA-N
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Description

The compound 4-Amino-6-chloro-5-methoxypyrimidine is a pyrimidine derivative that has been the subject of various studies due to its potential biological activities and its role as a building block in the synthesis of more complex molecules. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as analgesic, anti-inflammatory, and antihypertensive agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions and nucleophilic substitutions. For instance, the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved by cyclization of a formamidine precursor followed by nucleophilic substitution of a 4-chloro group with substituted aromatic amine or phenoxide . Similarly, 2-amino-4-methoxy-6-methylthiopyrimidine was synthesized from 4-chloro-6-methoxypyrimidine using sodium thiomethylate, with a high yield and purity under optimum conditions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, as evidenced by the crystal structure determination of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine, which revealed a disordered chlorine atom and methyl group . Additionally, the molecular structure of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was investigated using both experimental and theoretical techniques, confirming the coherence between theoretical and experimental values .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives allows for the construction of various nitrogen heterocyclic compounds. For example, the compound 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile was used as a building block to create Schiff bases and other heterocyclic compounds like pyrazoles, pyrimidines, and diazepines through reactions with bifunctional nucleophiles . Abnormal condensation products were also observed when 4-amino-6-chloro-2-methoxypyrimidine reacted with p-nitrobenzenesulfonyl chloride, leading to the formation of by-products with complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are crucial for their biological activity. The compound 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was analyzed for its molecular stability, charge localization, and delocalization, as well as its dipole moment and polarizability. These properties are important for understanding the compound's interaction with biological targets, such as the I1 imidazoline receptor, which is relevant for antihypertensive activity .

Scientific Research Applications

Synthetic Innovation

4-Amino-6-chloro-5-methoxypyrimidine (ACMP) plays a significant role in synthetic chemistry. It is prepared by methoxylation of 2-amino-4-chloropyrimidine, which is derived from isocytosine. Its synthesis has been optimized for industrial production due to its low cost, easy process, and high yields, making it valuable for large-scale applications (Ju Xiu-lian, 2009).

Solubility and Thermodynamics

The solubility of ACMP in various organic solvents has been extensively studied. This research is crucial for understanding its behavior in different mediums, which is essential for its application in various chemical processes. The study provides detailed insights into the solubility trends and thermodynamic properties of ACMP in different solvents (Ganbing Yao, Zhanxiang Xia, Zhihui Li, 2017).

Spectroscopic Analysis

Detailed spectroscopic analysis, including infrared, Raman, NMR, and UV spectra of ACMP, offers critical insights into its molecular structure. Such studies are fundamental in understanding the compound's chemical properties and behavior under various conditions. This research is pivotal for applications in materials science and pharmaceuticals (Z. Cinar, M. Karabacak, M. Cinar, M. Kurt, P. Chinna Babu, N. Sundaraganesan, 2013).

Antimicrobial Applications

A study on the condensation of ACMP with aromatic aldehydes resulted in Schiff base pyrimidine derivatives. These compounds exhibited potent antibacterial and antifungal activities, indicating ACMP's potential use in developing new antimicrobial agents. Such applications are significant in addressing the growing need for new antimicrobials due to increasing drug resistance (W. Al-Masoudi, Abeer Laily Mohmmed, W. H. Abass, N. Al-Masoudi, 2015).

Chemical Reactivity and Molecular Interactions

Understanding the chemical reactivity of ACMP and its interactions with other molecules is essential for its application in synthetic chemistry. Studies focusing on its reactivity and the formation of various derivatives provide valuable insights for its use in creating new compounds with potential applications in various fields (S. Sengmany, E. L. Gall, Eric Léonel, 2011).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

6-chloro-5-methoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJZJNHQPBMCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198229
Record name 6-Chloro-5-methoxypyrimidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-chloro-5-methoxypyrimidine

CAS RN

5018-41-7
Record name 6-Chloro-5-methoxy-4-pyrimidinamine
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Record name 6-Chloro-5-methoxy-4-pyrimidinamine
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Record name 6-Chloro-5-methoxypyrimidin-4-amine
Source EPA DSSTox
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Record name 6-chloro-5-methoxypyrimidin-4-amine
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Record name 6-CHLORO-5-METHOXY-4-PYRIMIDINAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NB Price - amp.chemicalbook.com
… The resulting 4,6-dichloro-5-methoxypyrimidine (33.1.29) undergoes a reaction with ammonia to make 4-amino-6-chloro-5-methoxypyrimidine (33.1.30), and the resulting compound is …
Number of citations: 2 amp.chemicalbook.com
YH Mwalwisi, L Hoellein, E Kaale… - Journal of Pharmaceutical …, 2016 - Elsevier
… (SL Impurity D), and 2-amino-5-bromo-3-methoxypyrazine (SL Impurity E) were purchased from Sigma-Aldrich (Steinheim, Germany); 4-amino-6-chloro-5-methoxypyrimidine (SD …
Number of citations: 8 www.sciencedirect.com
Y Hebron Mwalwisi - 2018 - opus.bibliothek.uni-wuerzburg.de
Although the prevalence of substandard and counterfeit pharmaceutical products is a global problem, it is more critical in resource-constrained countries. The national medicines …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de

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